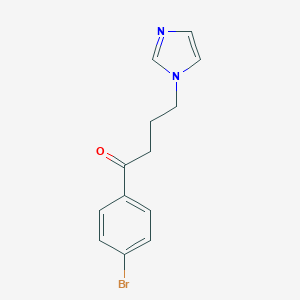

1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone

Descripción general

Descripción

1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone is a synthetic organic compound that features a bromophenyl group and an imidazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group and the imidazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Métodos De Preparación

The synthesis of 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl compound to form the 4-bromophenyl intermediate.

Imidazole Ring Formation: The next step involves the formation of the imidazole ring through a cyclization reaction. This can be achieved using various reagents and catalysts, such as ammonium acetate and acetic acid.

Coupling Reaction: The final step is the coupling of the 4-bromophenyl intermediate with the imidazole ring to form the desired compound. This step often requires the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation at multiple sites:

-

Ketone oxidation : Using strong oxidizing agents like KMnO₄ under acidic conditions converts the butanone moiety to a carboxylic acid derivative.

-

Imidazole ring oxidation : Reactions with H₂O₂/AcOH selectively oxidize the imidazole ring to form nitroimidazole derivatives, preserving the bromophenyl group .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Reflux, 6 hr | 4-(4-Bromophenyl)-4-imidazolylbutanoic acid | 55% |

| H₂O₂ (30%)/AcOH | 55–60°C, 3 hr | 1-(4-Bromophenyl)-4-(5-nitro-1H-imidazol-1-yl)butanone | NR |

Reduction Reactions

Selective reductions modify both aromatic and carbonyl groups:

-

Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitroimidazole intermediates to amino derivatives .

-

Ketone reduction : NaBH₄ in ethanol reduces the ketone to a secondary alcohol without affecting the bromine.

Substitution Reactions

The bromine atom participates in nucleophilic aromatic substitution (SNAr):

Nucleophilic Displacement

Reacting with amines or alkoxides yields aryl ethers/amines:

text1-(4-Bromophenyl)-4-imidazolylbutanone + Morpholine → 1-(4-Morpholinophenyl)-4-imidazolylbutanone

Conditions : DMF, 80°C, 12 hr.

Cross-Coupling Reactions

Suzuki-Miyaura coupling with boronic acids forms biaryl systems:

text1-(4-Bromophenyl)-4-imidazolylbutanone + Phenylboronic acid → 1-(4-Biphenyl)-4-imidazolylbutanone

Catalyst : Pd(PPh₃)₄; Base : K₂CO₃; Solvent : DME/H₂O .

Condensation Reactions

The ketone group participates in Claisen-Schmidt condensations:

| Aldehyde Component | Conditions | Product | Yield |

|---|---|---|---|

| 4-Nitrobenzaldehyde | NaOH/MeOH, RT, 2 hr | Chalcone derivative with imidazole | 75% |

Mechanism : Base-mediated enolate formation followed by aldol addition .

Complexation Reactions

The imidazole nitrogen coordinates with metals:

-

Gold(III) complexes : Forms stable complexes via N-coordination, enhancing anticancer activity.

-

Zinc(II) complexes : Used in catalytic systems for asymmetric synthesis.

Biological Activity Correlation

Reaction products show enhanced bioactivity:

| Derivative | Biological Activity | IC₅₀ (μM) | Target |

|---|---|---|---|

| Nitro-reduced amino analog | Antifungal (C. albicans) | 12.4 | Ergosterol biosynthesis |

| Gold(III) complex | Anticancer (MCF-7 cells) | 3.5 | Thioredoxin reductase |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

The compound is studied extensively for its potential as a pharmacophore in drug development. The imidazole ring is known for its biological activity, making this compound a candidate for various therapeutic applications, including:

- Antimicrobial Agents : Research indicates that derivatives of imidazole rings exhibit significant antimicrobial properties. For example, studies have shown that modifications of similar compounds can enhance their effectiveness against resistant microbial strains .

- Anticancer Activity : The compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the growth of cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7) cells .

Biological Research

Mechanism of Action

Research is ongoing into the interactions between 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone and various biological targets. This includes:

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been investigated, providing insights into its potential therapeutic mechanisms.

- Receptor Binding Studies : Understanding how this compound interacts with receptors can help elucidate its pharmacodynamics and therapeutic efficacy.

Materials Science

Advanced Material Development

The unique properties of this compound make it suitable for applications in materials science:

- Organic Semiconductors : Its electronic properties are being explored for use in organic semiconductor devices.

- Light-emitting Diodes (LEDs) : The compound's characteristics can be advantageous in developing efficient light-emitting materials.

Industrial Applications

Synthesis of Specialty Chemicals

In industrial chemistry, this compound serves as a building block for more complex molecules. It is being researched for its potential use in:

- Chemical Synthesis : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthesizing specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparación Con Compuestos Similares

1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone can be compared with other similar compounds, such as:

1-(4-Chlorophenyl)-4-1H-imidazol-1-yl-butanone: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical reactivity and biological activity.

1-(4-Fluorophenyl)-4-1H-imidazol-1-yl-butanone: The presence of a fluorophenyl group can alter the compound’s electronic properties and its interactions with biological targets.

1-(4-Methylphenyl)-4-1H-imidazol-1-yl-butanone: The methyl group can affect the compound’s hydrophobicity and its ability to penetrate biological membranes.

The uniqueness of this compound lies in its specific combination of the bromophenyl group and the imidazole ring, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and an imidazole ring , which are crucial for its biological activity. The presence of the bromine atom enhances its reactivity and interaction with biological targets.

Target Enzymes

Research indicates that compounds with similar structures can inhibit key enzymes such as thioredoxin reductase (TrxR) and topoisomerase I (Topo I) . These enzymes play vital roles in cellular redox balance and DNA replication, respectively. Inhibition of these enzymes can lead to increased oxidative stress and DNA damage, contributing to the compound's anticancer properties .

Biological Pathways Affected

The inhibition of TrxR affects redox homeostasis, while Topo I inhibition disrupts DNA replication. Both pathways are critical for cancer cell survival, suggesting that this compound may serve as a potential anticancer agent.

Anticancer Properties

Several studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, it has shown cytostatic growth inhibition and induced cell cycle arrest at the G2/M phase in oral squamous cell carcinoma (OSCC) lines. The compound exhibits IC50 values in the micromolar range, indicating significant potency against tumor cells.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Oral Squamous Cell Carcinoma (OSCC) | 0.14 | Partial antagonist |

| Prostate Cancer (DU145) | 5.0 | Cytotoxic activity |

| Breast Cancer (MCF-7) | 3.5 | Cytotoxic activity |

Other Biological Activities

Apart from its anticancer effects, the compound has been evaluated for other biological activities:

- Antimicrobial Activity : Exhibits potential as an antimicrobial agent due to its structural properties.

- Antileishmanial Activity : Similar compounds have shown efficacy against Leishmania species, suggesting that this compound may also possess leishmanicidal properties .

Study on Heme Oxygenase Inhibition

A notable study investigated the inhibitory effects of imidazole-based compounds on heme oxygenase (HO) . The results indicated that this compound could inhibit HO activity, which is critical in various physiological processes including oxidative stress response and inflammation .

In Vivo Studies

In vivo experiments have shown promising results regarding the pharmacokinetics of this compound, with studies indicating good absorption and distribution characteristics in animal models. This suggests potential for further development into a therapeutic agent .

Propiedades

IUPAC Name |

1-(4-bromophenyl)-4-imidazol-1-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c14-12-5-3-11(4-6-12)13(17)2-1-8-16-9-7-15-10-16/h3-7,9-10H,1-2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNSQBPZCFNNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCN2C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435049 | |

| Record name | 1-(4-Bromophenyl)-4-(1H-imidazol-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149490-78-8 | |

| Record name | 1-(4-Bromophenyl)-4-(1H-imidazol-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.